molecular formula C17H25N5O B12223791 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine

Cat. No.: B12223791
M. Wt: 315.4 g/mol
InChI Key: AIFGSABWXKDNOK-UHFFFAOYSA-N
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Description

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps. One common approach is to start with the synthesis of the triazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperidine and pyridine rings can interact with biological receptors. These interactions can modulate enzymatic activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

2-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-3-methylpyridine

InChI

InChI=1S/C17H25N5O/c1-13-5-4-8-18-17(13)23-12-15-6-9-22(10-7-15)11-16-20-19-14(2)21(16)3/h4-5,8,15H,6-7,9-12H2,1-3H3

InChI Key

AIFGSABWXKDNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(N3C)C

Origin of Product

United States

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